molecular formula C11H12O2 B15327440 7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid

7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid

Cat. No.: B15327440
M. Wt: 176.21 g/mol
InChI Key: NAXGLUYGKXUKII-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid with a methyl substituent at the 7-position of the indene backbone. Its molecular formula is C${11}$H${12}$O$_2$ (molecular weight: 176.21 g/mol), featuring a partially hydrogenated indene ring system that confers unique steric and electronic properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

NAXGLUYGKXUKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with a suitable cyclohexanone derivative to form the indene structure . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound valuable for therapeutic and research purposes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid Methyl at position 7 C${11}$H${12}$O$_2$ 176.21 Potential pharmaceutical intermediate
3,7-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid Methyl at 3 and 7 C${12}$H${14}$O$_2$ 190.24 Natural product constituent (Curcuma zedoaria)
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid Amino at position 7 C${10}$H${11}$NO$_2$ 177.20 Higher polarity, potential bioactive agent
5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester Chloro at 5, methyl ester C${12}$H${11}$ClO$_3$ 238.67 Pesticide intermediate (Indoxacarb)
2,3-Dihydro-1H-indene-5-carboxylic acid ethyl ester Ethyl ester C${12}$H${14}$O$_2$ 190.24 Increased lipophilicity, research use

Key Comparisons

Substituent Effects on Reactivity and Solubility Methyl vs. Halogenation: The 5-chloro derivative (used in Indoxacarb synthesis) exhibits enhanced stability and electron-withdrawing effects, which may influence binding in pesticidal applications .

Functional Group Modifications

  • Ester Derivatives : Ethyl or methyl esters (e.g., 2,3-dihydro-1H-indene-5-carboxylic acid ethyl ester) are more lipophilic, favoring membrane permeability in drug design . Hydrolysis of esters to carboxylic acids is a common step in prodrug activation .

Synthetic Challenges

  • Impurity control is critical. For example, the synthesis of 5-chloro derivatives requires strict anhydrous conditions to avoid epoxy byproducts . Similarly, the 3,7-dimethyl isomer’s synthesis likely involves regioselective methylation, which may require specialized catalysts .

Biological Relevance

  • Indene-carboxylic acid derivatives are explored as kinase inhibitors (e.g., DDR1 inhibitors in ) or protein degraders (). The target compound’s methyl group may optimize steric interactions in such applications.

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